molecular formula C12H15BrO B1166346 PrP 27-30 Protein CAS No. 105268-27-7

PrP 27-30 Protein

Numéro de catalogue: B1166346
Numéro CAS: 105268-27-7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of PrP 27-30 Discovery in Transmissible Spongiform Encephalopathies

The investigation into TSEs, such as scrapie in sheep, kuru, and Creutzfeldt-Jakob disease (CJD) in humans, revealed unique biological and molecular properties of the causative agents, distinguishing them from conventional pathogens like viruses and bacteria. nih.govpnas.org Early research aimed to identify the nature of this unconventional infectious agent.

Purification procedures aimed at isolating the scrapie infectious agent from infected brain tissue led to the identification of a major protein component. nih.govpnas.orgresearchgate.net This protein was found to be present in fractions highly enriched for scrapie infectivity. nih.govpnas.org Designated PrP 27-30, this protein exhibited an unusual resistance to protease digestion, particularly proteinase K, which readily degrades most other cellular proteins. researchgate.netresearchgate.netane.plasm.orgoup.com This protease resistance was a key characteristic that allowed its differentiation and purification. researchgate.net PrP 27-30 was found in all fractions enriched for scrapie prions. researchgate.net

PrP 27-30 is derived from a larger protein, PrP^Sc (scrapie-associated prion protein), which has a molecular weight of 33-35 kDa. ane.plsmw.ch Limited proteolysis of PrP^Sc results in the cleavage of approximately 60 N-terminal residues, yielding the PrP 27-30 fragment, which retains infectivity. researchgate.netresearchgate.net In contrast, the normal cellular isoform, PrP^C (cellular prion protein), which also has a molecular weight of 33-35 kDa, is completely degraded under the same protease treatment conditions. researchgate.netane.pl

The discovery of PrP 27-30 as a major component of infectious fractions, coupled with the failure to identify a disease-specific nucleic acid, provided strong support for the "protein-only" hypothesis. asm.orgscielo.brnih.govnih.gov Proposed by Stanley Prusiner, this hypothesis posits that the infectious agent, termed a "prion," is composed solely of protein. ane.plsmw.chscielo.brnih.govoup.com

Further evidence supporting this hypothesis came with the finding that a host cellular gene encodes the prion protein. researchgate.netoup.comoup.com In 1985, researchers deduced an mRNA transcript from the protein sequence of PrP 27-30 and surprisingly found this mRNA in both infected and uninfected brain tissue. oup.comoup.com That same year, it was demonstrated that a host cellular gene encodes the prion agent, further solidifying the protein-only concept. oup.comoup.com The protein-only hypothesis suggests that prion self-replication occurs through the conversion of the normal cellular PrP^C into the misfolded, pathogenic PrP^Sc conformation. smw.chscielo.brnih.gov This conformational change imparts the ability to induce the same transformation in other PrP^C molecules, leading to the exponential generation and accumulation of PrP^Sc. scielo.br

Biological Significance of PrP 27-30 in Prion Pathogenesis

PrP 27-30 is considered a key marker and component of the infectious prion particle. asm.orgpnas.org Its accumulation in the central nervous system is a hallmark of TSE diseases. smw.chatsu.edujmb.or.kr While the precise mechanisms of neurodegeneration in prion diseases are still being elucidated, the presence and accumulation of the misfolded, protease-resistant PrP, including the PrP 27-30 core, are central to the pathological process. smw.chjmb.or.kr

PrP 27-30 polymerizes into rods that exhibit the ultrastructural and histochemical characteristics of amyloid. oup.comatsu.edu These amyloid structures are visible as fibrillar aggregates in electron micrographs and are sometimes referred to as scrapie-associated fibrils (SAFs) or prion rods. ane.ploup.com The accumulation of PrP 27-30 within the neuropil is associated with several neuropathological features, including astrocyte gliosis, depletion of dendritic spines, and the formation of vacuoles, contributing to the spongiform appearance of the brain. atsu.edu

The conversion of PrP^C to PrP^Sc, and subsequent formation of the protease-resistant core PrP 27-30, is considered the fundamental event in prion diseases. researchgate.net While PrP^Sc has a central role in pathogenesis, other factors may also be involved. exlibrisgroup.com Proteomic studies of PrP 27-30-enriched preparations have identified other proteins that co-purify with this fragment, including ferritin, calcium/calmodulin-dependent protein kinase α type II, apolipoprotein E, and tubulin, although their exact roles in pathogenesis require further investigation. exlibrisgroup.com

The extreme specificity of PrP^Sc for prion disease is a crucial feature consistent with its postulated role in both the transmission and pathogenesis of these illnesses. pnas.org

Here is a summary of some key properties of PrP 27-30:

PropertyDescriptionSource(s)
Molecular Weight27,000 - 30,000 Daltons (27-30 kDa) researchgate.netsmw.chpnas.orgatsu.edu
PrecursorPrP^Sc (33-35 kDa) researchgate.netane.pl
Protease ResistancePartially resistant to digestion (e.g., by proteinase K) researchgate.netresearchgate.netane.plasm.org
SolubilityInsoluble in mild detergents researchgate.netoup.com
CompositionComposed of approximately 142 amino acids (truncated from PrP^Sc) pnas.orgatsu.edu
Post-translational ModsGlycosylated (at or near amino acids 181 and 197), contains a GPI anchor ane.platsu.edu
ConformationPredominantly β-sheet structure oup.comatsu.edu
AggregationPolymerizes into amyloid-like rods/fibrils (Prion rods, SAFs) ane.ploup.comatsu.edu
Association with DiseaseFound in TSE-infected brains, absent in other neurodegenerative disorders pnas.org

Propriétés

Numéro CAS

105268-27-7

Formule moléculaire

C12H15BrO

Synonymes

PrP 27-30 Protein

Origine du produit

United States

Molecular Origin and Processing of Prp 27 30

Precursor Protein: Cellular Prion Protein (PrPC or PrP 33-35)

The precursor to PrPSc, and subsequently PrP 27-30, is the cellular prion protein (PrPC). PrPC is a host-encoded protein found predominantly on the surface of mammalian cells, particularly in the central nervous system. journalmeddbu.comnih.gov It is a glycoprotein (B1211001) with a molecular weight typically ranging from 33 to 35 kDa, hence sometimes referred to as PrP 33-35. woah.orgcureffi.org PrPC is encoded by the PRNP gene. journalmeddbu.comnih.gov

The biosynthesis of PrPC begins with mRNA translation on ribosomes attached to the endoplasmic reticulum (ER). nih.gov The nascent protein undergoes co-translational extrusion into the ER lumen. journalmeddbu.com During its transit through the ER and Golgi, PrPC undergoes several key post-translational modifications. These include the cleavage of an N-terminal signal peptide, the addition of a glycosylphosphatidylinositol (GPI) anchor at the C-terminus, and N-glycosylation at two sites (asparagine residues 181 and 197 in the hamster PrP). researchgate.netoup.comnih.gov A disulfide bond is also formed in the C-terminal domain. researchgate.netnih.gov These modifications contribute to the mature form of PrPC, which is anchored to the outer leaflet of the plasma membrane via the GPI anchor. nih.govresearchgate.netoup.com

Proteolytic Generation of PrP 27-30 from Pathogenic PrPSc

PrP 27-30 is specifically generated from the pathogenic isoform, PrPSc, through limited proteolysis. caister.comuchicago.edu Unlike PrPC, which is largely degraded by proteases, PrPSc exhibits partial resistance. woah.orgcaister.com

A defining characteristic of PrPSc is its relative resistance to digestion by proteinase K compared to PrPC. woah.orgcaister.comtandfonline.comsmw.chasm.org Treatment of PrPSc with proteinase K results in the cleavage of its N-terminal region, while a protease-resistant core fragment of 27-30 kDa remains. woah.orgcureffi.orgoup.comcaister.comtandfonline.comasm.org This fragment is PrP 27-30. woah.orgoup.com This selective degradation is a widely used biochemical method to distinguish PrPSc from PrPC. woah.orgtandfonline.com

The proteolytic cleavage of PrPSc by proteinase K removes approximately 65 to 67 amino acids from the N-terminus. caltech.edunih.gov The resulting PrP 27-30 fragment typically starts around amino acid residue 90 (in the human sequence, equivalent to hamster codon 90). cureffi.organnualreviews.org Despite this significant N-terminal truncation, PrP 27-30 retains the key pathogenic and infectious properties of full-length PrPSc. oup.comnih.govnih.gov Studies using genetically engineered variants of PrPC lacking parts of the N-terminus have shown that these truncated forms can still be converted to an infectious state and induce prion disease. nih.govtandfonline.com The N-terminal domain is considered dispensable for the infectious properties of prions. mdpi.com

Comparative Molecular Characteristics of PrP 27-30 and PrPC

PrP 27-30 and PrPC exhibit significant differences in their molecular characteristics, particularly in their conformation and resistance to proteases. nih.govwoah.orgcaister.comuchicago.edusmw.chnih.govmdpi.comscielo.brpsu.edu While both are encoded by the same gene, their distinct properties arise from post-translational conformational changes. psu.edu PrPC is predominantly α-helical in structure, whereas PrPSc (and thus PrP 27-30) has a higher β-sheet content. nih.govscielo.brmedicinacomplementar.com.br This structural difference is central to the altered biochemical behavior of PrPSc and PrP 27-30.

A hallmark difference between PrP 27-30 and PrPC is their differential resistance to proteases, particularly proteinase K. nih.govwoah.orgcaister.comuchicago.edusmw.chasm.orgnih.gov As discussed, PrPC is readily digested by proteinase K, resulting in its complete degradation. woah.orgoup.comcaister.compsu.edu In contrast, PrP 27-30, derived from PrPSc, is partially resistant, with the N-terminal portion being cleaved while the core remains intact. woah.orgcureffi.orgoup.comcaister.comtandfonline.comasm.org This protease resistance is a key diagnostic criterion for prion diseases and is the basis for many detection methods. woah.orgoup.com The protease-resistant core of PrPSc, represented by PrP 27-30, is a defining feature of the pathogenic isoform. caister.comuchicago.eduasm.org

Here is a comparative table summarizing some key characteristics:

CharacteristicPrPC (Cellular Prion Protein)PrP 27-30 (Derived from PrPSc)
Molecular Weight33-35 kDa27-30 kDa
PrecursorN/APrPSc
Protease K DigestionCompletely degradedPartially resistant (N-terminus cleaved)
Primary StructureEncoded by PRNP geneDerived from protein encoded by PRNP gene
ConformationPredominantly α-helicalHigher β-sheet content
Location (primarily)Cell surface (GPI-anchored)Aggregated, in affected tissues
Association with DiseaseNormal cellular proteinAssociated with and a marker of prion diseases
InfectivityNon-infectiousInfectious

Distinct Detergent Solubility and Aggregation Propensity

A defining characteristic that distinguishes PrPSc, and consequently PrP 27-30, from PrPC is its distinct detergent solubility and high aggregation propensity plos.orgoup.com. PrPC is soluble in non-denaturing detergents, whereas PrPSc and purified PrP 27-30 are insoluble in mild detergents plos.orgoup.com. This insolubility is a key property utilized in the biochemical purification of PrPSc and PrP 27-30 from infected brain tissues plos.orgoup.com.

PrP 27-30 readily polymerizes into rod-like structures that possess the ultrastructural and histochemical characteristics of amyloid atsu.edu. These amyloid fibrils are visible in electron micrographs of purified prion preparations oup.com. The aggregation of beta-sheet-rich peptides is a critical step in the formation of these amyloid fibrils atsu.edu. Studies have shown that while PrP 27-30 aggregates formed after solubilization and re-aggregation in SDS exhibit a beta-sheet conformation, other induced aggregates might retain predominantly alpha-helical conformations initially nih.gov. The insolubility of PrP can also be pH-dependent in non-denaturing conditions academie-sciences.fr.

Table 1: Solubility and Aggregation Properties of PrP Isoforms

PropertyPrPCPrPSc / PrP 27-30
Detergent SolubilitySoluble in mild detergentsInsoluble in mild detergents
Aggregation StateMonomericHighly aggregated, forms amyloid rods

Glycosylation Patterns and Sialoglycoprotein Nature

PrP 27-30 is a sialoglycoprotein, meaning it is glycosylated and contains sialic acid residues atsu.edunih.govnih.gov. The cellular prion protein, PrPC, from which PrP 27-30 is derived, contains two conserved N-glycosylation sites plos.org. Glycosylation occurs at or near amino acid residues 181 and 197 in PrP 27-30 atsu.edu.

The presence of carbohydrate residues on PrP 27-30 has been demonstrated through periodic acid-Schiff staining after gel electrophoresis nih.govnih.gov. The glycosylation patterns contribute to the observed charge and size heterogeneity of PrP 27-30 nih.govresearchgate.net. Digestion of PrP 27-30 with neuraminidase and endo-beta-N-acetylglucosaminidase H leads to significant changes in the isoelectric pH of its isomers, confirming the presence of sialic acids and N-linked glycans nih.govnih.gov.

The sialylation status of PrP glycans has been shown to influence various aspects of prion biology, including the rate of prion amplification, the cross-species barrier, and the ratio of PrPSc glycoforms plos.org. Variations in sialylation contribute to the significant variability in the isoelectric points (pI) of PrPC and likely PrP 27-30 plos.org.

Table 2: Glycosylation Characteristics of PrP 27-30

FeatureDescription
Glycosylation TypeN-linked glycosylation
Glycosylation SitesAt or near amino acids 181 and 197 atsu.edu
Sialic Acid ContentPresent, contributes to sialoglycoprotein nature nih.govnih.gov
Impact on PropertiesContributes to charge and size heterogeneity nih.govresearchgate.net, influences prion amplification and species barrier plos.org

Structural Biology of Prp 27 30 Aggregates

Conformational Transitions and Beta-Sheet Enrichment

A hallmark of prion diseases is the post-translational conversion of the cellular prion protein, PrPC, into the misfolded, disease-associated isoform, PrPSc. pnas.orgatsu.edunih.gov This conversion involves a profound conformational rearrangement, and PrP 27-30, as the protease-resistant core of PrPSc, embodies the structural consequences of this transition. core.ac.uk

Alpha-Helical to Beta-Sheet Structural Rearrangement

The most significant structural change during the conversion of PrPC to PrPSc, and consequently reflected in PrP 27-30, is a dramatic increase in beta-sheet content accompanied by a decrease in alpha-helical structure. oup.comcore.ac.uknih.govnih.govresearchgate.net Studies using techniques such as Fourier-transform infrared (FTIR) spectroscopy and circular dichroism have demonstrated this shift. oup.comnih.govnih.govresearchgate.net While PrPC is predominantly alpha-helical with low beta-sheet content, PrPSc and PrP 27-30 are characterized by a substantial increase in beta-sheet structure. oup.comcore.ac.uknih.govresearchgate.net For instance, FTIR analysis has indicated that PrPC has a high alpha-helix content (around 42%) and low beta-sheet content (around 3%), whereas PrPSc shows a beta-sheet content of approximately 43% and alpha-helix content of 30%. nih.govresearchgate.net PrP 27-30, being a truncated form of PrPSc, exhibits an even higher beta-sheet content (around 54%) and lower alpha-helix content (around 21%) in some studies. nih.govresearchgate.net This conversion of alpha-helices into beta-sheets is considered a fundamental event in prion propagation. nih.govresearchgate.net

The C-terminal part of PrPC (residues 126-231) contains the globular domain with three alpha-helices and a small antiparallel beta-sheet. oup.com The N-terminus (residues 23-125) is largely flexible. oup.com The structural rearrangement to PrPSc and PrP 27-30 involves the conversion of some of these alpha-helical regions into beta-sheets. oup.comnih.govresearchgate.net

Characterization of Putative Structural Intermediate States

While the transition from PrPC to PrPSc/PrP 27-30 involves significant conformational changes, the exact nature of intermediate states is still an area of investigation. Some studies on recombinant PrP have explored the formation of beta-sheet-rich oligomers and fibrils under specific conditions. oup.com It has been suggested that beta-sheet oligomers could be intermediates in the pathway to PrPSc, although their precise role and whether they are on the direct pathway to infectious PrPSc remain subjects of discussion. oup.com Dissociated monomers of PrP 27-30 have been shown to unfold through intermediates, suggesting the presence of protein domains with differing structural stabilities. nih.gov A preamyloid state for recombinant PrP, stable and soluble for several days, has also been described, which can accelerate fibrillization in the presence of PrPSc seeds. pnas.org In the broader context of amyloid-related diseases, intermediate oligomers and protofibrils formed during the fibrillation pathway are considered potentially toxic forms. ncbs.res.in

Fibril Formation and Amyloidogenic Properties of PrP 27-30

A key characteristic of PrP 27-30 is its inherent ability to assemble into highly ordered amyloid fibrils. nih.govresearchgate.netnih.govresearchgate.netdbc.wroc.pltandfonline.com This amyloidogenic property is directly linked to the protein's misfolded, beta-sheet-rich conformation. atsu.edunih.govnih.govresearchgate.net

Assembly into Amyloid Fibrils and Prion Rods

PrP 27-30 readily polymerizes into rod-shaped structures known as prion rods. atsu.edupnas.orgoup.comnih.govnih.govresearchgate.net These rods exhibit the characteristic ultrastructural and tinctorial properties of amyloid, including birefringence after staining with Congo Red. atsu.eduoup.com The formation of these amyloid fibrils from PrP 27-30 can be induced in vitro under specific conditions, such as the presence of detergents and salts. pnas.orgoup.comnih.gov Seeding with purified PrPSc can significantly accelerate the fibril formation process of recombinant PrP. pnas.org

Molecular Architecture and Quaternary Organization

Determining the precise molecular architecture and quaternary organization of aggregated PrP 27-30 has been challenging due to its insoluble nature. tandfonline.comnih.govcore.ac.uk However, a combination of experimental techniques and modeling approaches has provided insights.

X-ray fiber diffraction studies on purified PrP 27-30 samples have confirmed their amyloid nature, showing a characteristic cross-beta signal. tandfonline.com More detailed analysis using synchrotron-based X-ray sources and aligned fibril preparations suggested that each PrP 27-30 molecule within the aggregate contains a stack of four beta-strands in a cross-beta configuration, resulting in a repeating unit size of 19.2 Å. tandfonline.com

Various models have been proposed for the structure of PrPSc and its core, PrP 27-30. tandfonline.comnih.gov The hypothesis that the structure is based on a beta-helix or beta-solenoid fold has gained traction. nih.gov Electron crystallography studies of two-dimensional crystals of PrP 27-30 and mini-prions have suggested a model where residues 89-175 form left-handed beta-helices. ncbs.res.in More recently, cryo-electron microscopy analysis of GPI-anchorless PrP 27-30 amyloid fibrils has supported a four-rung beta-solenoid architecture at the core of the infectious prion, revealing the presence of two protofilaments.

Chemical cross-linking experiments have also provided information on the proximity of residues within the aggregate. Studies using bis(sulfosuccinimidyl) suberate (B1241622) (BS3) on purified PrP 27-30 have indicated that the amino termini of successive PrP 27-30 units are in close proximity, localizing the N-terminus (specifically Gly90 after PK cleavage) at a surface-accessible contact site between molecules, suggesting intermolecular interactions are crucial for stabilizing the aggregated structure. tandfonline.comresearchgate.net

The aggregated forms of PrP 27-30, such as prion rods, are highly insoluble even in mild detergents. oup.com The structure is stabilized by intermolecular interactions. oup.com While the exact high-resolution structure remains elusive, the evidence points towards a highly ordered, beta-sheet-rich core organized into a beta-solenoid or beta-helical architecture within the amyloid fibrils.

Table 1: Secondary Structure Content

Protein FormAlpha-Helix Content (%)Beta-Sheet Content (%)
PrPC~42~3
PrPSc~30~43
PrP 27-30~21~54

Note: Values are approximate and can vary between studies and methods. oup.comnih.govresearchgate.net

Table 2: Ultrastructural Features of PrP 27-30 Aggregates

FeatureDescription
MorphologyRod-shaped amyloid fibrils (Prion rods)
Diameter4-6 nm (typical) tandfonline.com
Protofilament Diameter3-4 nm (for anchorless PrP 27-30) tandfonline.com
Amyloid PropertiesPositive birefringence with Congo Red atsu.eduoup.com
Core Architecture ModelBeta-solenoid/Beta-helix tandfonline.comresearchgate.netncbs.res.innih.gov

Identification of the Cross-Beta Structural Motif

A defining characteristic of amyloid fibrils, including those formed by PrP 27-30, is the presence of a cross-beta structural motif. nih.govncbs.res.inpnas.org In this motif, beta-strands run approximately perpendicular to the long axis of the filament, forming beta-sheets that run parallel to the fibril axis. nih.govncbs.res.in Initial studies using X-ray fiber diffraction on purified samples of PrP 27-30 confirmed the amyloid nature of the prion rods by revealing a cross-beta signal. tandfonline.comnih.govpnas.orgtandfonline.com This cross-beta structure is characterized by a strong meridional intensity at approximately 4.8 Å resolution in fiber diffraction patterns, corresponding to the spacing between beta-strands within a sheet. tandfonline.comnih.govpnas.org

Proposed Models for PrP 27-30 Oligomerization and Fibril Core (e.g., Beta-Solenoid, Trimeric Units)

Multiple models have been proposed for the structure of PrP 27-30 aggregates, largely based on lower-resolution experimental data. A prominent model suggests that the core of PrP 27-30 adopts a beta-solenoid (or beta-helix) structure. tandfonline.comnih.govmdpi.comtandfonline.com This hypothesis arose from studies of two-dimensional (2D) crystals formed by PrP 27-30 trimers and comparisons with a "mini-prion" (PrPSc106). tandfonline.comnih.govpnas.org

X-ray fiber diffraction data from PrP 27-30 showed a repeating unit size (molecular height) of 19.2 Å, which corresponds to the height of four beta-strands (4 x 4.8 Å). tandfonline.comtandfonline.commdpi.comnih.govmdpi.com The absence of a prominent equatorial diffraction signal around 10 Å further supported the idea of a beta-helix or beta-solenoid structure. tandfonline.commdpi.comnih.gov More recent cryo-electron microscopy studies of GPI-anchorless PrP 27-30 fibrils also indicated a repeating unit of 19.1 Å and predicted a molecular height of approximately 17.7 Å, consistent with a four-rung beta-solenoid architecture. mdpi.comtandfonline.commdpi.complos.org

Electron crystallography studies on 2D crystals of PrP 27-30 suggested that the crystal lattice is composed of trimeric unit cells with p3 symmetry. nih.govpnas.orgnih.gov This led to the proposal of a trimeric model where each PrP 27-30 subunit contains turns of a left-handed beta-helix, and fibrils might consist of stacked trimers. pnas.orgnih.govpnas.orgnih.govtandfonline.com This trimeric beta-helical model is significantly more complex than simpler amyloid models and has been supported by some structural restraints. pnas.orgnih.gov

Characterization of Intermolecular Contact Sites

Identifying intermolecular contact sites within PrP 27-30 aggregates is crucial for understanding how these proteins assemble into fibrils. Chemical cross-linking coupled with mass spectrometry has been employed to probe the spatial proximity of amino acid residues in PrP 27-30 fibrils. tandfonline.comnih.govnih.govnih.govacs.org

Studies using the amino-specific cross-linker bis(sulfosuccinimidyl) suberate (BS³) on purified PrP 27-30 from scrapie-infected hamster brains revealed the formation of dimers, trimers, and higher-order oligomers. nih.govacs.orgresearchgate.net Mass spectrometric analysis showed that BS³ reacted preferentially with Gly90. nih.govacs.org Crucially, a cross-link involving two Gly90 amino termini was found in cross-linked PrP 27-30 dimers. nih.govacs.org This finding indicates the spatial proximity of Gly90 amino termini in PrP 27-30 fibrils and is consistent with models featuring stacked monomers. nih.gov Specifically, the Gly90-Gly90 cross-link is compatible with cross-linking of monomers stacked vertically along the fiber axis, supporting a model where the N-terminus of PK-treated PrP 27-30 is located at a surface-accessible contact site between two molecules. tandfonline.comnih.gov

Advanced Methodologies for PrP 27-30 Structural Elucidation

The inherent insolubility and aggregation propensity of PrP 27-30 have made traditional high-resolution structural techniques like X-ray crystallography and solution NMR challenging. tandfonline.commdpi.complos.org Consequently, a combination of advanced methodologies has been employed to gain structural insights into PrP 27-30 aggregates.

Electron Microscopy and X-ray Fiber Diffraction Analyses of Aggregates

Electron microscopy (EM) has been instrumental in visualizing the morphology of PrP 27-30 aggregates. Negative stain EM was used early on to visualize "scrapie-associated fibrils" (SAFs) and "prion rods," noting their morphological similarity to amyloid fibrils. tandfonline.comnih.govtandfonline.comnih.govresearchgate.net EM studies have also provided measurements of protofilament diameters, typically in the 4-6 nm range for PrP 27-30 fibers, although variations exist depending on factors like prion strain and purification methods. tandfonline.comtandfonline.com Anchorless PrP 27-30, lacking the GPI-anchor and most glycosylation, shows a reduced protofilament diameter of 3-4 nm, providing an estimate of the protein core size. tandfonline.comtandfonline.com

Electron crystallography of 2D crystals formed by PrP 27-30 trimers has provided projection maps that were used to constrain molecular models, suggesting a parallel beta-helical fold as a key feature. pnas.orgtandfonline.comnih.govpnas.orgnih.gov Higher resolution electron micrographs of these crystals have supported a crystal lattice composed of trimeric unit cells. nih.govnih.gov

X-ray fiber diffraction, as mentioned earlier, confirmed the cross-beta nature of PrP 27-30 aggregates. tandfonline.comnih.govpnas.orgtandfonline.com Using synchrotron sources and improved sample alignment, more detailed diffraction patterns have been obtained. tandfonline.comtandfonline.comnih.gov These studies revealed meridional diffraction signals at 9.6, 6.4, and 4.8 Å, corresponding to the second, third, and fourth orders of a 19.2 Å repeating unit, consistent with a stack of four beta-strands in a cross-beta configuration. tandfonline.comnih.govtandfonline.commdpi.comnih.govmdpi.com

Recent advancements in cryo-electron microscopy have allowed for the analysis of GPI-anchorless PrP 27-30 fibrils, providing 3D reconstructions that support a four-rung beta-solenoid architecture and revealing the presence of two distinct protofilaments within the fibrils. tandfonline.commdpi.complos.org

Chemical Cross-linking Coupled with Mass Spectrometry

Chemical cross-linking combined with mass spectrometry is a powerful structural proteomics approach used to gain structural information about PrP 27-30 aggregates by identifying residues in close spatial proximity. nih.govnih.govacs.orguvic.ca This method involves reacting the aggregated protein with bifunctional cross-linking reagents that link amino acid residues within a certain distance. nih.govacs.orguvic.ca The cross-linked proteins are then proteolytically digested, and the resulting peptides, including those containing cross-links, are analyzed by mass spectrometry. nih.govnih.govacs.orguvic.ca

As discussed in Section 3.3.3, studies using BS³ on PrP 27-30 have identified Gly90 as a preferentially reactive site and demonstrated a Gly90-Gly90 intermolecular cross-link in dimers. nih.govacs.orgresearchgate.net This finding provided the first measured distance constraint within PrPSc aggregates and supported models featuring the proximity of Gly90 amino termini in PrP 27-30 fibrils. nih.gov This approach allows for the identification of intermolecular contact sites and provides valuable restraints for structural modeling. tandfonline.comnih.govnih.govnih.govacs.orgresearchgate.net

Mechanistic Insights into Prp 27 30 Propagation and Associated Pathogenesis

Template-Assisted Conformational Conversion Mechanism

The prevailing model for prion propagation is the template-assisted conformational conversion mechanism. This model posits that the abnormally folded PrPSc (including its truncated form, PrP 27-30) acts as a template, inducing the misfolding of the normal cellular prion protein (PrPC) into the aberrant, disease-associated conformation. citeab.comyoutube.comnih.gov This autocatalytic process leads to the accumulation of PrPSc aggregates, a hallmark of prion diseases. nih.gov

PrP 27-30 as a Molecular Template for PrPC Refolding

In the template-assisted model, PrP 27-30, as the infectious core of PrPSc, directly interacts with the host-encoded PrPC molecule. nih.govoup.com This interaction is believed to facilitate the conformational change of PrPC, converting its predominantly alpha-helical structure into the beta-sheet-rich structure characteristic of PrPSc. researchgate.netnih.govnih.govcureffi.org The folding pattern of the newly converted PrP molecule is thought to accurately reproduce that of the PrPSc template. citeab.comyoutube.com Evidence supporting this comes from the observation that the stability of strain-specific disease phenotypes and PrPSc properties is maintained during serial transmission, highlighting the high fidelity of this templating process. citeab.com Studies using recombinant PrP corresponding to PrP 27-30 have been instrumental in exploring these refolding dynamics in vitro. researchgate.netscispace.com

Role of Protein Dynamics in Driving Prion Propagation

Prion propagation is not merely a static process but involves dynamic transitions in protein structure. The conformational flexibility of the prion protein is crucial for its conversion from the normal PrPC form to the self-replicating PrPSc form. This dynamic interplay is influenced by the inherent properties of the protein itself and its interactions within the cellular environment. While the exact molecular motions and intermediate states involved are still under investigation, it is understood that these dynamics facilitate the unfolding of PrPC and its subsequent refolding into the PrPSc conformation guided by the template. The efficiency of this dynamic conversion and propagation can be modulated by various factors, including interactions with other cellular components and the protein's own sequence and conformation.

Molecular Factors Influencing PrP 27-30 Formation and Aggregation Kinetics

Beyond the direct template-assisted conversion, several molecular factors can influence the formation and aggregation kinetics of PrP 27-30 and PrPSc. These factors can modulate the efficiency of conversion and the characteristics of the resulting aggregates.

Influence of Molecular Chaperones and Hypothetical "Protein X"

Molecular chaperones are cellular proteins that assist in the folding and unfolding of other proteins. Their potential role in prion propagation has been investigated. Some studies suggest that chaperones might be involved in either facilitating or inhibiting the conversion of PrPC to PrPSc.

The concept of a hypothetical "Protein X" emerged from studies in transgenic mice, suggesting the involvement of a species-specific macromolecule that interacts with PrPC and participates in prion formation. It was hypothesized that Protein X might function as a molecular chaperone, binding to PrPC and facilitating its conversion by PrPSc. Evidence suggested that PrPC might bind Protein X through residues near its C-terminus. However, other studies have challenged the necessity of Protein X, suggesting that the observed inhibitory effects in heterozygous animals might be due to competition between different PrP molecules for binding to a nascent seeding site on PrPSc, rather than sequestration of a separate cofactor. Despite extensive research, Protein X has not been definitively identified or isolated.

Modulation by Detergents and Solvent Conditions

Detergents and solvent conditions significantly impact the structure and aggregation of prion proteins, including PrP 27-30. PrPSc and PrP 27-30 are characterized by their insolubility in mild detergents. nih.gov However, specific detergents and solvent conditions can influence their aggregation state and even induce conformational changes. For instance, infectious PrP 27-30 can be converted to an alpha-helical, non-infectious form by the addition of certain detergents like sodium dodecyl sulfate (B86663) (SDS) at specific concentrations. Dilution of the detergent or changes in solvent conditions can lead to the re-establishment of a beta-sheet-rich, aggregated conformation.

Studies using recombinant PrP have shown that factors like pH and the presence of denaturants can induce conformational changes and aggregation. For example, at low pH and in the presence of mild denaturants, PrPC can form detergent-insoluble aggregates, although these may not possess all the characteristics of authentic PrPSc. The efficiency of amyloid formation from prion protein has also been shown to be influenced by solvent conditions, aligning with the Hofmeister series, where kosmotropic anions can promote droplet formation and potentially facilitate conformational conversion.

Interactions with Anionic Polyelectrolytes (e.g., Nucleic Acids, Glycosaminoglycans)

Anionic polyelectrolytes, such as nucleic acids (RNA and DNA) and glycosaminoglycans (GAGs), have been shown to interact with prion proteins and influence their misfolding and aggregation. nih.gov These molecules are considered potential cofactors in prion formation in vivo. nih.gov

Nucleic acids can bind to PrP and have been shown to induce or enhance PrP aggregation in vitro. nih.gov The specific sequence and structure of the nucleic acid can influence the extent of aggregation and the properties of the resulting aggregates. Studies using protein misfolding cyclic amplification (PMCA) have demonstrated that the addition of synthetic poly(A) RNA can facilitate the formation of infectious prions from purified PrPC. This suggests that nucleic acids may become incorporated into stable complexes with PrP during the formation of native prions.

Impact of Host Genetic Polymorphisms and Specific Amino Acid Residues on Conversion Efficiency

Host genetic factors, particularly polymorphisms in the prion protein gene (PRNP), significantly influence susceptibility to prion diseases and the efficiency of PrPC to PrPSc conversion. asm.orgasm.orgresearcher.life These polymorphisms can affect the ability of the endogenous PrPC to convert into infectious prions or give rise to novel prion strains. researcher.life

Studies in sheep have shown that specific amino acid polymorphisms in the PrP sequence are strongly associated with susceptibility or resistance to classical scrapie. asm.orgasm.orgtandfonline.com For instance, polymorphisms at codons 136 (Ala to Val), 141 (Leu to Phe), 154 (Arg to His), and 171 (Gln to Arg/His) have been linked to varying degrees of conversion efficiency in in vitro assays. asm.orgasm.org Allelic variants with polymorphisms at codon 136 (Ala to Val) or codon 141 (Leu to Phe), as well as the phylogenetic wild-type sheep PrPC, generally convert with the highest efficiency, correlating with high susceptibility to scrapie. asm.org Conversely, PrPC variants with polymorphisms at codons 171 (Gln to Arg) and 154 (Arg to His), and to a lesser extent 112 (Met to Thr), show low conversion efficiency, indicating reduced susceptibility or resistance. asm.org

Research also suggests that amino acid differences throughout the PrP molecule, including the N-terminus, C-terminus, and central region, can influence the species barrier and interfere with PrP-res formation. asm.org The central hydrophobic core of PrPC, a highly conserved domain, is critically involved in prion conversion, and mutations in this region in human PrP are associated with heritable prion diseases. plos.org For example, a polymorphism at residue 116 (A/G) in white-tailed deer, located in the central hydrophobic core, has been shown to destabilize PrPC structure and enhance its in vitro conversion efficiency. plos.org

The conversion efficiency of different PrP allelic variants can be assessed using in vitro methods like protein misfolding cyclic amplification (PMCA). asm.org PMCA experiments have demonstrated that genotypes associated with susceptibility in vivo, such as ARQ/ARQ in sheep, are also the most efficiently converted in vitro. asm.org This suggests a direct correlation between the in vitro conversion efficiency of different PrP genotypes and their in vivo susceptibility. asm.org

Here is a conceptual representation of how different sheep PrP polymorphisms impact conversion efficiency based on research findings:

Sheep PrP Polymorphism (Codon)Amino Acid ChangeAssociated SusceptibilityIn Vitro Conversion Efficiency
136Ala > ValHighHigh asm.org
141Leu > PheHighHigh asm.org
171Gln > ArgLow/ResistanceLow asm.orgasm.org
154Arg > HisLow/ResistanceLow asm.org
112Met > ThrReduced SusceptibilityLow asm.org
Wild Type-HighHigh asm.org

Molecular Basis of Prion Strain Phenomenon

One of the most challenging aspects of the prion hypothesis is the existence of distinct prion strains, which manifest as phenotypically different diseases in the same host species despite being caused by the same protein. smw.chnih.govoup.commdpi.comtandfonline.com These strains are characterized by differences in incubation period, clinical signs, neuropathological features, and biochemical properties of PrPSc. nih.govtandfonline.complos.org The prevailing hypothesis is that prion strains are enciphered by distinct conformations of PrPSc. oup.comtandfonline.comasm.org

Conformational Fidelity and Strain-Specific PrP 27-30 Architectures

The biological properties that distinguish different prion strains are thought to be encoded in the conformation of the disease-causing PrPSc, including its protease-resistant core, PrP 27-30. nih.govasm.org Studies using techniques like conformation-dependent immunoassay (CDI) and resistance to protease digestion have provided evidence for the existence of multiple discrete PrPSc conformers that are strain-specified. nih.govresearchgate.net

Structural studies of PrP 27-30 using methods such as electron crystallography and X-ray fiber diffraction have aimed to elucidate the architectural differences underlying prion strains. smw.chpnas.orgnih.gov These studies have confirmed the amyloid nature of prion rods, which are composed of polymerized PrP 27-30. pnas.orgnih.gov Models for the structure of PrPSc/PrP 27-30 suggest a core composed of stacked beta-strands. nih.gov While high-resolution structural data for infectious PrPSc remains challenging to obtain, studies on truncated forms and recombinant PrP amyloid have provided insights into potential structural elements like beta-solenoids or parallel in-register intermolecular beta-sheets (PIRIBS). nih.govresearchgate.netresearchgate.net

Different prion strains can exhibit variations in the size and glycosylation patterns of their protease-resistant fragments, which can be observed by Western blotting. nih.gov For example, different pathological phenotypes in Gerstmann-Sträussler-Scheinker disease (GSS) are associated with either type 1 or 7- to 8-kDa PrPres. nih.gov Similarly, sCJD cases are marked by type 1 and/or type 2A PrPres, while vCJD has type 2B PrPres. nih.gov These differences in fragment size and glycosylation are considered indirect indicators of underlying conformational variations. nih.gov

The conformational stability of PrPSc, measured by its resistance to denaturation by chaotropic salts like guanidine (B92328) hydrochloride, also varies among different prion strains. researchgate.netasm.org This differential stability is considered a further dimension in describing the phenotype-related properties of PrPSc. nih.gov

Correlation between PrP 27-30 Conformation and Molecular Pathological Phenotypes

There is a significant correlation between the biochemical characteristics of PrPSc, including the properties of PrP 27-30, and the specific pathological phenotypes observed in prion diseases. tandfonline.comuzh.ch Differences in the conformation of PrPSc are believed to encode the variations in clinical phenotypes. tandfonline.com

Biochemical characteristics used to differentiate prion strains include glycosylation profile, electrophoretic mobility, protease resistance, and sedimentation properties. nih.gov These biochemical variations are thought to arise from distinct PrPSc conformations. nih.govtandfonline.com For instance, studies on different scrapie strains in hamsters showed that PrP 27-30 from different strains exhibited distinct migration patterns on SDS-PAGE and differential sensitivity to protease digestion, suggesting conformational differences. nih.gov

The conformational stability of PrPSc has also been linked to disease phenotype, particularly incubation period. plos.orgresearchgate.netnih.gov In some hamster models, a strong positive correlation between higher PrPSc stability and longer incubation periods has been observed. plos.orgresearchgate.netnih.gov Conversely, studies in murine systems suggest that decreased PrPSc stability may correlate with faster replication and shorter incubation periods, possibly due to increased fragmentation of PrPSc. plos.orgnih.gov

The processing of PrPSc within neurons can also be influenced by both the prion strain and the infected cell type, suggesting a relationship between the extent of PrPSc truncation and incubation periods. tandfonline.com

Molecular Pathological Manifestations of Prp 27 30 Accumulation

Effects on Cellular Components and Processes at the Molecular Level

The accumulation of PrP 27-30 and its precursor PrPSc disrupts normal cellular functions and integrity at the molecular level oup.com. These effects contribute to the progressive neurodegeneration observed in prion diseases.

Induction of Astrocyte Gliosis and Spongiform Vacuolation

A prominent feature of prion diseases is the induction of astrocyte gliosis and spongiform vacuolation in the brain oup.comnih.gov. Astrocyte gliosis involves an increase in the number of astrocytes, which are glial cells that become reactive in response to CNS injury and inflammation atsu.edunih.gov. Spongiform vacuolation refers to the formation of numerous vacuoles within neurons and astrocytes, giving the brain tissue a sponge-like appearance atsu.edunih.gov. PrP 27-30 accumulation within the neuropil is associated with the occurrence of astrocyte gliosis and the formation of vacuoles in the cerebellar cortex atsu.edu.

Data on the timeline of PrP 27-30 accumulation and astrocytic gliosis has been observed in experimental models. For instance, in prion-inoculated mice, PrP 27-30 was detected in the brains starting at a certain time point post-inoculation and progressively increased, correlating with the increase in reactive astrocytic gliosis nih.gov.

Molecular Mechanisms of Dendritic Spine Depletion

PrP 27-30 accumulation is also linked to the depletion of dendritic spines in neurons atsu.eduoup.com. Dendritic spines are small protrusions on dendrites that are the primary postsynaptic sites of excitatory synapses and are crucial for synaptic plasticity and function nih.govfrontiersin.org. The loss of these structures contributes to synaptic dysfunction and neuronal network disruption in prion diseases. The exact molecular mechanisms underlying PrP 27-30-induced dendritic spine depletion are still under investigation, but research suggests that the prion pathology can start at the dendritic spines, leading to their loss researchgate.net. While studies on the molecular mechanisms of dendritic spine development and remodeling highlight the intricate signaling pathways and molecules involved in maintaining spine stability, the specific ways in which PrP 27-30 interferes with these processes are complex nih.govnycu.edu.twunimi.it.

Mechanisms of Neurotoxicity Associated with PrP 27-30 Aggregates

PrP 27-30 aggregates, particularly in their oligomeric forms, are considered key mediators of neurotoxicity in prion diseases nih.govoup.complos.orgfrontiersin.org. While mature amyloid fibrils are a prominent pathological feature, evidence suggests that smaller, soluble oligomeric aggregates are the predominant neurotoxic species oup.complos.orgmdpi.com.

Activation of Apoptotic Pathways by PrP 27-30 Amyloid

PrP 27-30 amyloid and its precursor aggregates can induce neuronal death through the activation of apoptotic pathways oup.complos.org. Apoptosis is a programmed series of events leading to cell death atsu.edumdpi.com. Studies have indicated that amyloid fibrils formed by beta-sheet-rich peptides, such as those found in PrP 27-30 aggregates, can kill neurons through apoptosis atsu.edu. Soluble PrP oligomers have been shown to cause the death of neurons in culture and in vivo, in part by disturbing neuronal membranes and potentially by generating apoptotic signals at high intracellular concentrations plos.org. The intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and subsequent activation of caspases like caspase-9 and caspase-3, is a common route for initiating apoptosis in neurons mdpi.comoup.comnih.gov. While the precise steps triggered by PrP 27-30 amyloid are being elucidated, the involvement of pro-apoptotic factors and caspase activation is a likely mechanism mdpi.comrbmb.net.

Interference with Cellular Signaling Pathways Mediated by PrP 27-30 Aggregates

PrP 27-30 aggregates can interfere with crucial cellular signaling pathways, further contributing to neurotoxicity frontiersin.orgciteab.comnih.gov. The cellular prion protein PrPC is involved in various signaling events in neuronal cells, and its conversion and aggregation into PrPSc/PrP 27-30 can disrupt these normal functions frontiersin.orgnih.govfrontiersin.org.

One proposed mechanism involves the interaction of misfolded PrP aggregates with cell membranes, potentially leading to pore formation and disruption of ion balance oup.com. This can contribute to excitotoxicity and other downstream effects. Furthermore, PrPSc has been suggested to trigger glial cells to adopt a reactive phenotype, indicating that PrPSc-induced signals from neurons may play a role in activating glial responses uzh.ch.

Research also suggests that PrPSc accumulation might impair protein homeostasis and activate pro-apoptotic pathways smw.ch. The interaction of misfolded protein aggregates with cellular components can lead to sequestration of cellular proteins, inhibition of clearance machinery, and induction of cellular stress responses plos.org.

The cellular prion protein (PrPC) has been shown to interact with various intracellular proteins, and while PrP 27-30 is a truncated form, the accumulation of misfolded PrP can potentially disrupt the function of these interactors, especially if misfolded forms accumulate in the cytoplasm nih.gov.

Research Methodologies and in Vitro Models for Prp 27 30 Studies

Purification and Biochemical Characterization Techniques

The purification of PrP 27-30 from infected tissues is a critical initial step for its biochemical characterization. This process typically involves a series of steps designed to enrich the protein and remove cellular contaminants.

Methodologies for Extraction and Enrichment of PrP 27-30 from Infected Tissues

Extraction and enrichment of PrP 27-30 from infected brain tissue typically involves tissue homogenization followed by precipitation and differential centrifugation steps. oup.com Standard procedures often utilize solvents containing detergents and include a protein digestion step with proteinase K. oup.comcureffi.org The inherent proteinase K resistance of PrPSc is fundamental to this purification, yielding PrP 27-30 as the product. oup.com Optimization of these procedures aims to maximize the total yield of infectivity and specific infectivity (ID50/g of material). oup.com

Alternative methods for enriching PrP 27-30 include sucrose (B13894) gradient centrifugation and precipitation with polyoxometalates (POMs), such as phosphotungstic acid (PTA). pnas.orgresearchgate.netnih.gov PTA selectively precipitates PrPSc over cellular PrPC and has been widely used to isolate PrPSc from various tissues of prion-infected animals. nih.gov This method can effectively concentrate PrPSc and separate it from lipids. nih.govtandfonline.com Detergent-resistant membrane (DRM) fractions, isolated by sucrose gradient centrifugation, have also been shown to be enriched in PrPSc. tandfonline.com

Advanced Biochemical Fractionation and Protease Digestion Protocols

Biochemical fractionation techniques are employed to isolate and analyze PrP 27-30 based on its solubility and density. Following homogenization, detergent extraction is often used, resulting in detergent-insoluble fractions where aggregated PrP 27-30 is found. embopress.org Differential centrifugation is then applied to further enrich the protein. oup.com

Protease digestion, particularly with proteinase K (PK), is a cornerstone technique for identifying and studying PrP 27-30. PK completely degrades the cellular isoform, PrPC, while PrPSc is partially resistant, resulting in the N-terminally truncated PrP 27-30 fragment. oup.comtandfonline.comembopress.orgwoah.orgvla.gov.uk The size of the PK-resistant fragment can vary slightly depending on the prion strain, with cleavage sites typically located between residues 79 and 103. nih.gov This differential resistance is a key biochemical marker for distinguishing PrPSc from PrPC and is utilized in routine diagnostic tests for TSEs. oup.comwoah.org

Further biochemical characterization of purified PrP 27-30 can involve techniques such as SDS-PAGE and Western blotting to assess its molecular weight and glycosylation status. researchgate.nettandfonline.comwoah.org PrP 27-30 typically appears as multiple bands between 27 and 30 kDa on Western blots, reflecting different glycosylation states. woah.orgcureffi.org Two-dimensional gel electrophoresis has revealed charge and size heterogeneity, with multiple charge isomers observed for PrP 27-30. nih.govnih.gov Spectroscopic methods like circular dichroism and infrared spectroscopy are used to determine the secondary structure content, revealing a higher proportion of β-sheet structure in PrP 27-30 compared to the α-helical rich PrPC. oup.comnih.govaai.org

Table 1: Secondary Structure Content Comparison

Protein Formα-helix Content (%)β-sheet Content (%)
PrPCHighLow
PrPSc (full-length)~20~34
PrP 27-30~29~31

Note: Values for PrPSc and PrP 27-30 derived from spectroscopic measurements on insoluble samples may have limitations in accuracy. oup.com

Recombinant Prion Protein Expression and Refolding Systems

Given the challenges of obtaining sufficient quantities of PrP 27-30 from infected tissues, recombinant prion protein expression systems have been developed. These systems allow for the production of large amounts of protein for structural and functional studies.

Construction and Expression of PrP 27-30-like Recombinant Constructs

Recombinant PrP (rPrP) corresponding to the sequence of PrP 27-30, typically representing residues 90-231 of the full-length protein, has been successfully expressed in Escherichia coli. oup.compnas.orgnih.govrcsb.org These constructs mimic the protease-resistant core of PrPSc. pnas.orgnih.gov Expression in E. coli allows for high yields, but the protein is often produced in an insoluble form and lacks post-translational modifications like glycosylation and the GPI anchor found in native PrP. oup.com Eukaryotic expression systems, such as insect cells infected with recombinant baculoviruses or Chinese hamster ovary (CHO) cells, have also been used to produce recombinant PrP, including constructs that may be post-translationally modified. oup.comnih.gov

Development and Application of In Vitro Conversion and Aggregation Assays

In vitro conversion and aggregation assays are crucial tools for studying the mechanisms by which PrPC is converted to PrPSc and how PrP 27-30 aggregates. These cell-free systems aim to replicate aspects of prion replication in a controlled environment.

Early in vitro conversion studies attempted to convert natural PrP 27-30 to an α-helical form and then re-establish a β-sheet-rich conformation, although re-establishing infectivity proved challenging. oup.com More recent assays utilize recombinant PrP as a substrate and can be initiated by the addition of infectious PrPSc seeds. nih.govcapes.gov.br Techniques like protein misfolding cyclic amplification (PMCA) can amplify minute amounts of PrPSc and are used to study the conversion process and strain properties. ucsd.edu

Aggregation assays examine the conditions under which PrP 27-30 or recombinant PrP fragments form amyloid fibrils or other aggregated structures. Factors such as pH, salt concentration, and the presence of detergents or lipids can influence aggregation kinetics and the morphology of the resulting aggregates. researchgate.netcore.ac.uk For example, aggregation of solubilized PrP 27-30 has been shown to be influenced by NaCl concentration and incubation time. researchgate.net The presence of lipids, such as sphingomyelin, galactosyl cerebroside, and cholesterol, can also promote the aggregation of recombinant PrP. researchgate.net

Table 2: Factors Influencing PrP Aggregation in Vitro

FactorEffect on Aggregation
Low pHCan induce oligomer formation from recombinant PrP. mdpi.com
High Salt (e.g., NaCl)Can induce aggregation of solubilized PrP 27-30. researchgate.net
Detergents (e.g., SDS)Can influence conformational changes and aggregation. oup.comresearchgate.net
LipidsCan promote aggregation of recombinant PrP. researchgate.net
ShakingCan promote amyloid fibril formation from recombinant PrP. nih.gov

Cell Culture Models for Investigating PrP 27-30 Formation and Effects

Cell culture models provide a valuable system for studying prion infection, PrPSc formation (including PrP 27-30), and the cellular effects of prions in a more biologically relevant context than cell-free systems.

Various cell lines, including neuroblastoma (N2a) cells, have been successfully infected with prions and used to propagate PrPSc. embopress.orgnih.govasm.org These infected cell lines, such as ScN2a cells, accumulate protease-resistant PrP, including PrP 27-30. embopress.orgnih.gov Cell culture models allow for the investigation of the cellular pathways involved in PrPC to PrPSc conversion, the subcellular localization of PrPSc, and the factors that influence prion propagation. oup.com

Studies using cell culture models have provided insights into the role of the GPI anchor and lipid rafts in PrPC conversion. asm.org While prion infection often has little apparent effect on cell viability, some studies have observed pathological phenotypes, such as increased apoptosis in infected neuronal cell cultures. oup.com Cell culture models are also used for screening potential therapeutic compounds that can inhibit PrPSc accumulation. oup.comsmw.ch Genetically modified cell lines expressing PrP constructs with deletions or modifications can be used to study the importance of specific regions of PrP in conversion and PrPSc formation. nih.govpnas.org

Utilization of Scrapie-Infected Neuroblastoma Cell Lines

Mouse neuroblastoma (N2a) cell lines are among the most commonly used cell culture models for studying scrapie prion replication and PrPSc accumulation. oup.com These cells can be infected with mouse-adapted scrapie strains, such as the Rocky Mountain Laboratory (RML) strain or the Chandler isolate. spandidos-publications.compnas.org Upon infection, these cell lines can support the stable and persistent replication of PrPSc through multiple passages. oup.com

Scrapie-infected N2a (ScN2a) cells produce protease-resistant prion proteins, including the PrP 27-30 fragment, which can be detected by Western blotting after limited proteinase K digestion. asm.org The presence of PrPSc molecules in these cells correlates with scrapie prion infectivity as measured by bioassay. asm.org Studies using ScN2a cells have demonstrated that only a fraction of the cell population is initially infected, but more efficient models can have a higher percentage of cells accumulating PrPSc. oup.compnas.org

Research findings using scrapie-infected neuroblastoma cells have contributed to understanding the cellular mechanisms underlying PrPSc formation, its subcellular localization, and the determinants of the species barrier. oup.com For instance, studies have investigated the effects of various compounds on PrPSc accumulation in these cell lines. embopress.orgasm.orgsmw.ch

While ScN2a cells are a valuable homologous model for mouse-adapted scrapie strains, challenges exist, such as the relatively low percentage of infected cells in some lines and the potential for variations between experiments if clonal infected lines are not consistently maintained. asm.orgoup.com

Development and Application of Transgenic Cell Systems for PrP Studies

Transgenic cell systems have been developed to model prion diseases and study PrP conversion, including the formation of PrP 27-30, particularly in the context of inherited prion diseases. These systems often involve expressing PrP molecules carrying mutations linked to familial prion diseases in cell lines that are typically not susceptible to prion infection. pnas.orgcaister.com

Cell lines such as Chinese hamster ovary (CHO) cells have been used to express mutant mouse PrP molecules homologous to those found in human inherited prion diseases. pnas.orgcaister.com In these transgenic cell systems, the mutant PrP molecules can spontaneously convert to a PrPSc-like state, exhibiting biochemical hallmarks such as detergent insolubility and relative resistance to proteinase K digestion, yielding a core fragment of 27-30 kDa. pnas.orgcaister.com

These models allow researchers to analyze key features of prion formation de novo from mutant PrP. caister.com For example, studies using these systems have shown that mutant PrPs can be significantly more insoluble than wild-type PrP and can produce the characteristic PrP 27-30 fragment upon proteinase K treatment, while wild-type PrP is completely digested under the same conditions. pnas.orgcaister.com

Transgenic cell systems provide a controlled environment to investigate the intrinsic tendency of mutant PrP to acquire PrPSc-like properties and the factors that influence this conversion. caister.com They complement studies using infected cell lines by offering a model for the spontaneous generation of misfolded PrP.

Table 1: Characteristics of Selected In Vitro Cell Models for PrP 27-30 Studies

Cell Line TypePrion Source/Expressed PrPKey Application AreasRelevant Findings (PrP 27-30)Citation
Scrapie-Infected Neuroblastoma (N2a)Mouse-adapted scrapie strains (e.g., RML, Chandler)Studying PrPSc replication, accumulation, and cellular mechanisms; Compound screeningProduction of protease-resistant PrP, including PrP 27-30; Correlation with infectivity. asm.orgoup.com
Transgenic Cell Systems (e.g., CHO)Mutant PrP homologous to familial prion diseases (e.g., PG14)Modeling spontaneous PrP conversion; Analyzing biochemical properties of mutant PrPScSpontaneous conversion of mutant PrP to a PrPSc-like state yielding PrP 27-30 upon digestion. pnas.orgcaister.com

Conceptual Molecular Therapeutic Strategies Targeting Prp 27 30 Pathogenesis

Strategies to Inhibit PrPC to PrPSc Conformational Conversion

A primary therapeutic avenue involves directly halting the conformational change of PrPC to PrPSc. This can be approached by either stabilizing the native PrPC structure or by blocking the interaction with factors that facilitate the conversion process.

The rational design of small molecules that bind to and stabilize the structure of PrPC is a promising strategy to inhibit its conversion into the pathogenic PrPSc isoform. By stabilizing the native α-helical conformation, these molecules can increase the energy barrier for the conformational transition to the β-sheet-rich structure characteristic of PrPSc. This approach is based on the principle that a stabilized PrPC molecule is a less favorable substrate for the conversion process. frontiersin.orgnih.gov

Several classes of compounds have been investigated for their ability to stabilize PrPC. Pharmacological chaperones, for instance, are small molecules designed to bind to specific proteins and promote their correct folding and stability. frontiersin.org In the context of prion diseases, these molecules could theoretically prevent the initial misfolding event that triggers the cascade of PrPSc formation. Computational and in silico screening methods are often employed to identify potential drug candidates that can bind to pockets or surfaces on PrPC that are critical for maintaining its native fold. nih.gov

Research has identified several small molecules with the ability to directly interact with PrPC and inhibit the formation of PrPSc in cellular and acellular models. For example, the DNA methyltransferase (DNMT) inhibitor SGI-1027 was found to directly bind to the C-terminal globular domain of PrPC, thereby suppressing the formation of misfolded PrP aggregates. nih.gov This interaction is thought to stabilize the PrPC conformation, making it resistant to conversion. nih.gov

Therapeutic AgentProposed Mechanism of ActionResearch Findings
SGI-1027 Directly binds to the C-terminal globular domain of PrPC, stabilizing its native conformation and preventing its conversion to PrPSc. nih.govEffectively decreased PrPSc levels in prion-infected cultured cells and prevented prion infection in normal cells. The binding to a specific region of PrPC with high affinity correlates with its potent anti-prion efficacy. nih.gov
Pharmacological Chaperones Bind to PrPC to promote its correct folding and enhance its conformational stability, thereby preventing misfolding into PrPSc. frontiersin.orgIn principle, these molecules can rescue or stabilize the native conformation of proteins, reducing the accumulation of misfolded aggregates. Their efficacy in prion disease models is an active area of research. frontiersin.orgnih.gov
BMD42-29 Identified through structure-based drug design to interact with and stabilize PrPC. researchgate.netShows anti-prion activity in cell-based assays through direct interaction with PrPC. researchgate.net

The "protein only" hypothesis of prion propagation suggests that an auxiliary factor, provisionally named "Protein X," may be involved in the conversion of PrPC to PrPSc. nih.gov This hypothetical molecule is thought to bind to PrPC and facilitate its conformational change. nih.gov Therefore, a conceptual therapeutic strategy is to interfere with the binding of Protein X to PrPC, thereby inhibiting the conversion process.

Studies using transgenic mice and scrapie-infected neuroblastoma cells have mapped a discontinuous epitope on the surface of PrPC, near the C-terminus, that is believed to be the binding site for Protein X. nih.govpnas.org The side chains of residues at positions 167, 171, 214, and 218 are thought to form this binding site. nih.gov

A key approach to disrupting this interaction is through dominant-negative inhibition. This occurs when a mutant or variant form of a protein interferes with the function of the wild-type protein. pnas.org In the context of prion diseases, specific mutations in the PrP gene can result in a PrPC molecule that binds to Protein X with high affinity but is not itself readily converted to PrPSc. By sequestering Protein X, these dominant-negative mutants make it unavailable to facilitate the conversion of wild-type PrPC. nih.gov

Naturally occurring polymorphisms in the PrP gene in humans (E219K) and sheep (Q171R) that confer resistance to prion disease are thought to function through this dominant-negative mechanism. nih.govpnas.org These findings have led to the experimental testing of specific PrP mutants for their inhibitory effects.

PrP MutantProposed Mechanism of ActionResearch Findings
Q167R Acts as a dominant-negative inhibitor by binding to the hypothetical Protein X, thereby preventing its interaction with wild-type PrPC and inhibiting PrPSc formation. pnas.orgTransgenic mice expressing PrP with the Q167R mutation showed dramatically slowed PrPSc formation when inoculated with prions. pnas.org
Q218K Functions as a dominant-negative inhibitor by binding to Protein X and interfering with the conversion of wild-type PrPC. nih.govpnas.orgExpression of this mutant in transgenic mice resulted in dominant-negative inhibition of prion replication. pnas.org
Q172R (Hamster PrP) Fails to convert to PrPSc and dominantly inhibits the conversion of wild-type PrP at sub-stoichiometric levels, suggesting it competes for a nascent seeding site on newly formed PrPSc molecules. nih.govIn vitro studies using serial protein misfolding cyclic amplification (sPMCA) showed that this mutant can inhibit wild-type PrP conversion, refuting the necessity of Protein X for this inhibition. nih.gov

Approaches to Disrupt PrP 27-30 Aggregation and Fibril Formation

Once PrPSc is formed, it aggregates to form larger structures, including the protease-resistant core known as PrP 27-30, which further polymerizes into amyloid fibrils. Disrupting this aggregation process is another key therapeutic strategy. This can be achieved by using small molecules that interfere with the protein-protein interactions necessary for aggregation or that bind to the aggregates and prevent their further growth.

Several classes of compounds have been shown to inhibit PrP aggregation in vitro. These include sulphonated dyes like Congo red, the polysulfated anion pentosan polysulfate, and certain cyclic tetrapyrroles. smw.ch These molecules are thought to act by binding to PrPSc and preventing its polymerization into larger aggregates. smw.ch

Another approach involves the use of so-called "β-sheet breaker" peptides. These are short synthetic peptides designed to be homologous to a segment of the prion protein that is involved in β-sheet formation. By binding to this region, they are intended to disrupt the β-sheet structure and prevent the aggregation of PrPSc. academie-sciences.fr

Compound ClassExampleProposed Mechanism of Action
Sulphonated Dyes Congo Red, SuraminBinds to amyloidogenic proteins and inhibits the formation of PrPSc aggregates. smw.chembopress.org Suramin can induce the aggregation of PrPC in a post-ER/Golgi compartment, leading to its degradation and preventing its conversion to PrPSc. embopress.org
Polysulfated Anions Pentosan PolysulfatePrevents the accumulation of PrPSc in cell culture and prolongs survival in animal models. smw.ch
Cyclic Tetrapyrroles -Inhibit PrPSc accumulation in vitro and prolong survival in vivo when administered early. smw.ch
Dendrimers Poly(propylene imine) (PPI), Maltose-modified PPI (mPPI)Interact with PrPSc aggregates, leading to their denaturation and subsequent elimination by cellular machinery. nih.govacs.org
Natural Phenolic Compounds CurcuminBinds to acidic α-helical intermediates of PrP, as well as β-sheet oligomers and fibrils, thereby interfering with the aggregation process. mdpi.com
Tetracyclines DoxycyclineCan inhibit the formation of PrP aggregates and disrupt pre-formed amyloid deposits. mdpi.com

Modulation of PrPC Levels to Impair Prion Propagation

Since PrPC is the essential substrate for the formation of PrPSc, reducing the amount of available PrPC is a conceptually straightforward and powerful therapeutic strategy. Lowering PrPC levels is expected to slow down the rate of prion propagation and delay the onset of clinical disease. This can be achieved by either enhancing the natural clearance of PrPC from the cell surface or by inhibiting its synthesis through genetic approaches.

A significant portion of PrPC at the cell surface is constitutively shed into the extracellular space through a proteolytic cleavage event. This process is primarily mediated by a disintegrin and metalloproteinase domain-containing protein 10 (ADAM10). nih.govelifesciences.org The shed PrPC is nearly full-length and is thought to be non-pathogenic. Enhancing the activity of ADAM10 could therefore represent a therapeutic strategy to reduce the amount of cell-surface PrPC available for conversion to PrPSc.

Studies in mice have shown that the depletion of ADAM10 in neurons leads to an increase in PrPC levels and a significant acceleration of prion disease progression upon infection. nih.govelifesciences.org Conversely, stimulating the activity of ADAM10 could be protective. For instance, the synthetic retinoid acitretin (B1665447) has been shown to increase the expression of ADAM10, leading to enhanced shedding of PrPC and a reduction in the binding of toxic amyloid-β oligomers, a process in which PrPC also acts as a receptor. nih.gov

ModulatorTargetEffect on PrPC
Acitretin Increases the expression of ADAM10. nih.govEnhances the proteolytic shedding of PrPC from the cell surface. nih.gov
ADAM10 Overexpression Increased levels of the ADAM10 sheddase.Leads to reduced cell-surface PrPC levels.
ADAM10 Depletion Reduced or absent ADAM10 activity.Results in a post-translational increase in PrPC levels on the cell surface. nih.govelifesciences.org

Gene silencing techniques, particularly those based on RNA interference (RNAi), offer a powerful and specific means of reducing the expression of the prion protein gene (PRNP), thereby lowering the levels of PrPC. This approach targets the messenger RNA (mRNA) that codes for PrPC, leading to its degradation before it can be translated into protein.

Two main types of RNAi effectors are being explored for this purpose: small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). nih.govnih.gov siRNAs are short, double-stranded RNA molecules that can be synthesized and delivered to cells. shRNAs are expressed from a DNA vector, often a viral vector like a lentivirus, and are then processed by the cell's machinery into siRNAs. nih.govnih.gov

Studies have demonstrated the feasibility of this approach in various models. Lentiviral vectors expressing shRNAs specific for PrPC have been shown to efficiently silence PRNP expression in primary neuronal cells, leading to a stable suppression of PrPSc accumulation in infected cells. nih.gov In animal models, intracranial injection of these vectors reduced PrPC expression. nih.gov Furthermore, chimeric mice generated from embryonic stem cells transduced with these lentiviral vectors showed significantly extended survival after scrapie infection, with the degree of protection correlating with the extent of PrPC reduction in the brain. nih.gov

More recently, divalent siRNAs have emerged as a novel and potent oligonucleotide drug modality for PrP lowering. biorxiv.orgresearchgate.net A specific divalent siRNA, 2439-s4, has been identified as a promising drug candidate for human prion disease. biorxiv.org

MethodologyDelivery Vehicle/PlatformTarget Sequence/RegionKey Findings
Short Hairpin RNA (shRNA) Lentiviral vectorsSpecific sequences targeting PrP mRNA. nih.govEfficient and stable silencing of PRNP gene expression in neuronal cells, suppression of PrPSc accumulation, and significantly extended survival in scrapie-infected chimeric mice. nih.gov
Small Interfering RNA (siRNA) Systemic delivery systems (e.g., Aonys)PrP-specific siRNA sequences. nih.govSystemic administration in mice led to a decrease in brain PrPC levels and showed positive impacts on astrocyte reaction and neuronal survival in prion-infected mice. nih.gov
Divalent siRNA Chemically modified oligonucleotidesHighly potent sequences against the human PRNP gene. biorxiv.orgresearchgate.netA nominated drug candidate, 2439-s4, shows superior potency in reducing PrP expression in humanized transgenic mouse models. biorxiv.org

Development of Antibodies Targeting PrP 27-30 Related Epitopes

The development of antibody-based immunotherapies represents a significant strategy in the pursuit of treatments for prion diseases. The core principle of this approach is to use antibodies that can specifically recognize and bind to forms of the prion protein, thereby interfering with the disease process. Since PrP 27-30 is the protease-resistant core of the pathogenic scrapie prion protein (PrPSc) and retains infectivity, epitopes within this region are crucial targets for therapeutic antibody development. nih.govpnas.org The primary goal is to generate antibodies that can prevent the conversion of the normal cellular prion protein (PrPC) into the misfolded PrPSc form, promote the clearance of PrPSc, or block the neurotoxic effects of the aggregated protein. nih.govdovepress.com

Research in this area has largely focused on passive immunization, which involves the direct administration of pre-formed antibodies. cureffi.org A significant challenge in generating these antibodies has been overcoming the immune tolerance to the prion protein, as it is a host-encoded protein. This has often been achieved by immunizing mice in which the prion protein gene has been deleted (Prnp0/0 mice). nih.govplos.org These efforts have yielded a variety of monoclonal antibodies (mAbs) that target different regions of the prion protein, including epitopes that are present on the PrP 27-30 fragment. nih.govnih.gov

Studies have shown that the efficacy and safety of anti-PrP antibodies are highly dependent on the specific epitope they target. uzh.chportlandpress.com Antibodies directed against certain regions of PrPC have demonstrated the ability to inhibit prion replication in cell cultures and significantly delay the onset of disease in animal models when administered peripherally, particularly before or shortly after prion infection. dovepress.comnih.gov However, a major hurdle for treating established central nervous system (CNS) disease is the blood-brain barrier, which largely prevents large molecules like antibodies from reaching their targets in the brain. cureffi.orgnih.gov

Furthermore, research has revealed that while some antibodies are neuroprotective, others can be neurotoxic. uzh.chnih.gov This toxicity is often associated with antibodies that target the globular domain of PrPC, whereas antibodies targeting the flexible N-terminal tail are generally considered safer and can prevent the toxicity induced by other antibodies or by prions themselves. uzh.chportlandpress.com This epitope-dependent neurotoxicity is a critical consideration in the development of safe and effective immunotherapeutics. nih.govnih.gov

Some research has focused on developing antibodies that can specifically distinguish between the normal PrPC and the disease-associated PrPSc conformations. nih.govasm.org While most antibodies bind to PrPC to prevent its conversion, a few have been developed that preferentially recognize epitopes exposed only on PrPSc and its protease-resistant core, PrP 27-30. pnas.org For instance, motif-grafted antibodies have been created that show high specificity for PrPSc and PrP 27-30 from various species and prion strains, demonstrating that disease-specific epitopes suitable for therapeutic targeting do exist within the misfolded protein structure. pnas.org The development of humanized antibodies, such as PRN100 (a humanized version of the mouse antibody ICSM18), marks a critical step toward clinical application in humans, and such treatments have been administered to patients with Creutzfeldt-Jakob disease on a compassionate use basis. nih.govuzh.chportlandpress.com

The table below summarizes key research findings on various monoclonal antibodies targeting epitopes related to the prion protein.

Antibody/FabTarget Epitope (Residue Region)Key Research Findings
ICSM18 / PRN100 PrP Globular Domain (144-152)Humanized version (PRN100) used in compassionate treatment for CJD. portlandpress.com Can be neurotoxic in some models. uzh.chportlandpress.com
POM2 PrP Flexible Tail (Octarepeat region)Neuroprotective; effective against toxic antibodies and prions. portlandpress.comsigmaaldrich.com
8B4 PrP N-terminus (34-52)Extended survival time in mice when administered peripherally after prion inoculation. researchgate.net
8H4 PrP C-terminus (175-185)Extended survival time in mice when administered peripherally after prion inoculation. researchgate.net
Fab D18 PrP Helix 1 (132-156)Potently inhibited PrPSc formation in cell cultures. cureffi.orgnih.gov
6H4 PrP (144-152)Transgenic expression in mice provided neuroprotection against prions. uzh.chportlandpress.com
Motif-grafted IgGs PrP (89-112) and (136-158)Specifically recognize and immunoprecipitate PrPSc and PrP 27-30, not PrPC. pnas.org

Q & A

Q. What are the structural characteristics of PrP 27-30, and how do they differ from the cellular prion protein (PrPC)?

PrP 27-30, the protease-resistant core of PrPSc, is distinguished by its high β-sheet content (47–54%) and reduced α-helix (17–21%), as revealed by Fourier-transform infrared (FTIR) spectroscopy and circular dichroism . In contrast, PrPC is predominantly α-helical (42%) with minimal β-sheet (3%) . This structural divergence underlies PrP 27-30’s amyloidogenic properties, including its polymerization into rod-shaped fibrils with cross-β architecture observed via X-ray diffraction .

Q. How is PrP 27-30 generated experimentally from PrPSc?

PrP 27-30 is produced by limited proteolysis of PrPSc using proteinase K (PK), which cleaves the N-terminal residues (approximately 23–89) of PrPSc (33–35 kDa), leaving a 27–30 kDa core . This truncation retains infectivity and enables polymerization into amyloid fibrils, a critical step for studying prion aggregation mechanisms .

Q. What methodologies are used to detect and quantify PrP 27-30 in vivo and in vitro?

  • Western immunoblotting : Detects PK-resistant PrP 27-30 via antibodies targeting epitopes in the C-terminal region (e.g., residues 142–231) .
  • Histoblotting : Maps PrP 27-30 accumulation in brain tissues during disease progression .
  • Infectivity bioassays : Measure prion titers in purified PrP 27-30 fractions, correlating with amyloid formation .

Advanced Research Questions

Q. What experimental strategies elucidate the conformational transition from PrPC to PrP 27-30?

  • Recombinant PrP refolding : Expressing PrP 27-30 (residues 90–231) in E. coli and refolding it under redox conditions to mimic PrPC (α-helical) or PrPSc (β-sheet-rich) conformations .
  • NMR spectroscopy : Resolves structural heterogeneity in recombinant PrP, identifying discontinuous epitopes critical for PrPSc formation .
  • Site-directed mutagenesis : Truncating N-terminal residues (e.g., Δ23–88) or altering glycosylation sites to assess their roles in conformational stability .

Q. How do researchers reconcile discrepancies between PrP 27-30 abundance and specific infectivity?

Purified PrP 27-30 fractions exhibit high specific infectivity (10<sup>10</sup>–10<sup>11</sup> LD50/mg protein), yet only ~1 in 10<sup>5</sup> molecules may represent infectious units . This suggests that minor structural modifications or co-purifying factors (e.g., lipids, glycans) enhance infectivity, necessitating advanced purification techniques like affinity chromatography with PrP-specific antibodies .

Q. What limitations exist in current structural models of PrP 27-30, and how do they impact prion propagation theories?

  • Resolution constraints : Electron crystallography and fibril diffraction lack atomic-level detail, leading to reliance on spectroscopic data (e.g., FTIR, NMR) for secondary structure predictions .
  • Dynamic N-terminal region : Epitope mapping reveals that residues 90–120 become cryptic in PrP 27-30, complicating structural analysis of this domain’s role in aggregation .
  • pH-dependent reversibility : Acidic conditions reversibly alter β-sheet content, whereas alkaline pH irreversibly denatures PrP 27-30, highlighting environmental influences on infectivity .

Data Contradictions and Methodological Challenges

Why do some studies question PrP 27-30 as the sole infectious component of prions?

Co-purifying proteins (10–30% of mass in purified fractions) and lipid interactions raise doubts about PrP 27-30’s exclusivity in infectivity . For example, detergent-lipid-protein complexes preserve infectivity despite disrupting amyloid polymers, implicating non-fibrillar PrP conformations or auxiliary molecules .

Q. How do conflicting findings on N-terminal truncation’s role in PrP 27-30 infectivity inform experimental design?

Deletion of residues 23–88 (octapeptide repeats) does not impede PrPSc formation in vitro, yet PrP 27-30 lacks this region but retains infectivity . This paradox necessitates conditional mutagenesis studies in transgenic models to dissect sequence-specific contributions to prion replication.

Methodological Recommendations

  • Structural studies : Combine cryo-EM with hydrogen-deuterium exchange mass spectrometry to resolve PrP 27-30’s tertiary structure in amyloid fibrils .
  • Infectivity assays : Use cell-based models (e.g., ScN2a cells) expressing mutant PrP to quantify conformational conversion efficiency .
  • Dynamic analysis : Apply time-resolved FTIR to monitor β-sheet formation during PK digestion of PrPSc .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.